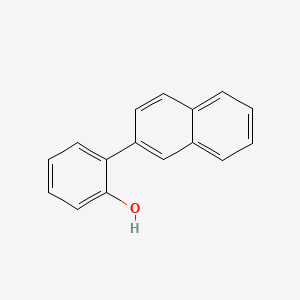

o-(2-Naphthyl)phenol

Übersicht

Beschreibung

o-(2-Naphthyl)phenol: is an organic compound that belongs to the class of phenols and naphthalenes. It is characterized by the presence of a hydroxyl group (-OH) attached to a naphthalene ring at the ortho position relative to the phenyl group. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Naphthyl)phenol typically involves the condensation of 2-naphthol with phenol under specific reaction conditions. One common method is the use of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) to facilitate the reaction . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The industrial production methods often focus on achieving high purity and consistent quality of the compound to meet the demands of various applications.

Analyse Chemischer Reaktionen

Oxidative Coupling

Phenolic derivatives like o-(2-naphthyl)phenol participate in oxidative coupling reactions, often catalyzed by transition metals. For instance, supported ruthenium catalysts (e.g., Ru(OH)*/Al₂O₃) enable aerobic oxidative biaryl coupling of phenols and naphthols using molecular oxygen as the sole oxidant . The reaction proceeds via homolytic coupling of radical intermediates, with the catalyst acting as a one-electron oxidant. This mechanism is supported by kinetic data showing that reoxidation of the reduced catalyst is the rate-limiting step .

Hydroxyl Radical-Mediated Oxidation

Hydroxyl radicals (- OH) initiate oxidation of phenolic compounds, including naphthols. For 2-naphthol, - OH addition predominantly occurs at the C1 and C8 positions, forming kinetically and thermodynamically stable adducts . While this compound is not explicitly studied here, analogous phenols undergo oxidation to form dihydroxy naphthalenes and naphthoquinones, with oxygen playing a role in further degradation .

Crosslinking Reactions

This compound can participate in crosslinking with alkyl amines under basic conditions. For example, phenols react with peptides or small molecules to form covalent bonds, with reactivity influenced by substituent positions . The ortho position of the hydroxyl group is critical for achieving high reactivity, though steric hindrance from bulky groups (e.g., tert-butyl) can reduce efficiency .

3. Catalytic Applications

Tantalum Complexes

This compound derivatives react with tantalum compounds like [Ta₂(μ-CSiMe₃)₂(CH₂SiMe₃)₄] to form monosubstitution products. The reaction rate depends on the steric and electronic effects of substituents. For example, phenoxides with bulky groups (e.g., tert-butyl) exhibit slower substitution rates compared to less hindered derivatives .

| Substituent | Effect on Reaction Rate | Solid-State Structure |

|---|---|---|

| 4,6-di-tert-butyl | Slower substitution | Intact 1,3-dimetallacyclobutadiene core |

| Bis(1-naphthyl) | Moderate rate | Ta-Ta distances ~2.89 Å |

Asymmetric Transfer Hydrogenation

While not directly studied for this compound, related naphthols undergo selective hydrogenation to cyclic ketones using Pd/C catalysts . This suggests potential for analogous transformations in substituted phenols, depending on steric and electronic factors.

4. Advanced Oxidation Processes

Hydroxyl radical-induced oxidation of phenols like this compound leads to the formation of dihydroxy naphthalenes and naphthoquinones. Oxygen enhances degradation, yielding additional products such as monohydroxy-naphthoquinones . Theoretical calculations (DFT) predict that - OH addition at C1 and C4 positions in naphthols drives these transformations, with kinetic/thermodynamic control determining product distributions .

5. Crosslinking with Alkyl Amines

this compound reacts with alkyl amines to form covalent bonds, a process critical in materials science. The ortho positioning of the hydroxyl group enables efficient crosslinking, though substituents like tert-butyl reduce reactivity due to steric hindrance .

| Phenol Derivative | Yield | Key Products |

|---|---|---|

| This compound | Moderate | Crosslinked polymers |

| 2,6-dimethylphenol | Low | N,N-dialkylated byproducts |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Catalytic Reactions

o-(2-Naphthyl)phenol is utilized in catalytic asymmetric dearomatization (CADA) reactions. Recent studies have shown that it can be modified to achieve high enantioselectivity in the synthesis of complex organic molecules. For instance, the use of chiral hypervalent iodine(III) reagents has led to successful enantioselective oxidative dearomatization reactions of naphthol derivatives, yielding products with high enantiomeric excess (ee) .

1.2 Synthesis of Naphthyl Derivatives

The compound serves as a precursor for various naphthyl derivatives, which are important in the development of pharmaceuticals and agrochemicals. Research indicates that 2-naphthol derivatives can be synthesized through multiple pathways, including electrophilic aromatic substitution and nucleophilic addition reactions .

Pharmaceutical Applications

2.1 Antiviral Activity

This compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. Studies have demonstrated that certain derivatives exhibit potent activity against wild-type strains of the virus, with IC50 values in the nanomolar range . The structural investigations reveal how modifications to the naphthyl scaffold influence binding affinity and efficacy.

2.2 Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound and its derivatives. They have been shown to inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Environmental Applications

3.1 Biodegradation Studies

The compound is also studied for its role in bioremediation processes. Research indicates that certain microbial strains can effectively degrade this compound in contaminated environments, suggesting its potential application in environmental cleanup efforts .

3.2 Toxicity Assessments

Toxicological studies have assessed the environmental impact of this compound, revealing insights into its biodegradability and potential hazards associated with exposure . Understanding these aspects is crucial for developing safe handling protocols and regulatory measures.

Material Science Applications

4.1 Polymer Chemistry

In material science, this compound is used as an additive in polymer formulations to enhance properties such as thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and extend product lifespan .

4.2 Photonic Applications

Recent advancements have explored the use of this compound in photonic devices due to its optical properties. It has been integrated into photonic crystals and other optical materials to improve light manipulation capabilities .

Data Tables and Case Studies

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Organic Synthesis | CADA Reactions | High enantioselectivity achieved |

| Pharmaceuticals | NNRTI for HIV | Potency in nanomolar range |

| Environmental Science | Biodegradation | Effective degradation by microbial strains |

| Material Science | Polymer Additive | Enhanced thermal stability |

| Photonics | Optical Materials | Improved light manipulation |

Wirkmechanismus

The mechanism of action of o-(2-Naphthyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

2-Naphthol:

1-Naphthol: A naphthalene derivative with a hydroxyl group at the 1-position.

Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring.

Uniqueness: o-(2-Naphthyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

o-(2-Naphthyl)phenol, a compound with the chemical formula CHO, is recognized for its significant biological activities, particularly in antimicrobial, antitumor, and anti-inflammatory applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structural arrangement of this compound contributes to its distinct chemical reactivity and biological activity. It features a naphthalene ring system attached to a phenolic group, which enhances its interaction with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. For instance, its antimicrobial effects may stem from disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival.

1. Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. A study indicated that various naphthalene derivatives, including this compound, showed significant antibacterial activity against several pathogenic strains . The minimum inhibitory concentration (MIC) values for these compounds were often comparable to established antibiotics.

2. Antitumor Activity

The compound has been explored for its potential antitumor effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the activation of caspase pathways . The structure-activity relationship (SAR) analysis revealed that modifications to the naphthalene moiety could enhance its cytotoxicity against various cancer cell lines.

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited an MIC ranging from 32 to 128 µg/mL against tested strains, indicating promising potential as an antimicrobial agent .

Study 2: Antitumor Mechanisms

In a study focusing on breast cancer cells (MCF-7), this compound was found to significantly inhibit cell proliferation with an IC value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways and increased reactive oxygen species (ROS) production .

Comparative Analysis

| Activity | This compound | Standard |

|---|---|---|

| Antimicrobial | MIC: 32-128 µg/mL | Penicillin: 1-8 µg/mL |

| Antitumor | IC: 15 µM | Doxorubicin: 0.5 µM |

| Anti-inflammatory | COX-2 inhibition | Aspirin: IC: 10 µM |

Eigenschaften

IUPAC Name |

2-naphthalen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXBPOGHFMDEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999447 | |

| Record name | 2-(Naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-35-2 | |

| Record name | 2-(2-Naphthalenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78210-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(2-Naphthyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078210352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(2-naphthyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.